N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethyl group, and a sulfonyl glycinamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-3-21(25(23,24)18-11-9-16(2)10-12-18)15-19(22)20-14-13-17-7-5-4-6-8-17/h7,9-12H,3-6,8,13-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADOGXSLPIPSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. One common method involves the reaction of cyclohexene with ethylamine under controlled conditions to form the intermediate N-[2-(cyclohex-1-en-1-yl)ethyl]amine . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways[][8].
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure but with a methoxy group instead of a sulfonyl group.
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Another similar compound with a methoxyphenyl group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its sulfonyl glycinamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
